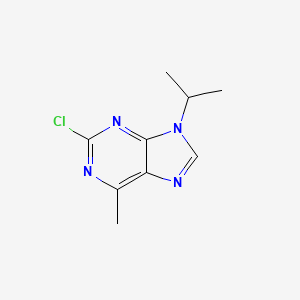![molecular formula C18H24N2O3 B6167506 tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1353101-45-7](/img/new.no-structure.jpg)
tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[34]octane-6-carboxylate is a synthetic organic compound with the molecular formula C18H24N2O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a diazaspiro octane ring system
Mechanism of Action
Target of Action
The primary targets of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has implications in diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in cell motility and tumor cell invasion.
Mode of Action
This compound interacts with its targets by inhibiting their activity
Biochemical Pathways
The inhibition of KHK can lead to decreased fructose metabolism, potentially alleviating conditions like diabetes and obesity . Inhibition of NAMPT and ROCK can affect NAD+ biosynthesis and cell motility respectively . These changes can have downstream effects on cellular metabolism and signaling.
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific context of its use. For example, in the context of diabetes or obesity treatment, inhibition of KHK could lead to decreased fructose metabolism, potentially helping to regulate blood sugar levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a ketone. This step often requires the use of a strong base and an appropriate solvent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Protection of the Amine Groups: The amine groups are protected using tert-butyl chloroformate to form the tert-butyl carbamate protecting groups.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent such as PCC (pyridinium chlorochromate).
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group or other substituents.
Common Reagents and Conditions
Oxidation: PCC (pyridinium chlorochromate), DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides, alkyl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but lacks the benzyl and oxo groups.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a different spirocyclic core and lacks the benzyl group.
Uniqueness
Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[34]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Properties
CAS No. |
1353101-45-7 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



